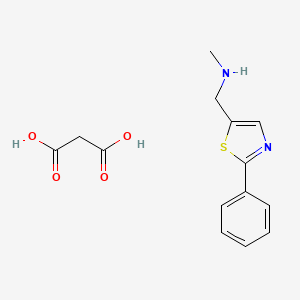

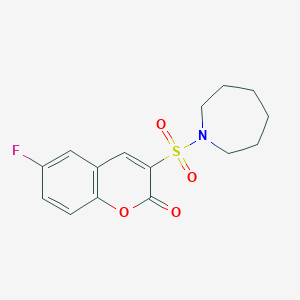

3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin. Coumarins are a class of phenolic compounds which have a wide range of biological activities .

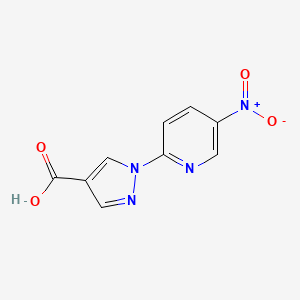

Molecular Structure Analysis

The compound likely contains a chromen-2-one core, with a sulfonyl group attached to an azepane ring at the 3-position, and a fluorine atom at the 6-position .

Physical And Chemical Properties Analysis

Based on similar compounds, “this compound” is likely to be a solid at room temperature . Other properties like melting point, boiling point, solubility, etc., can’t be predicted without experimental data.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry

3-(Azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one is a compound that has been the focus of various chemical syntheses and medicinal chemistry research due to its unique structure and potential biological activities. Studies have highlighted its use in the regioselective synthesis of fluorinated phenols, biaryls, and other chromen derivatives, suggesting its utility in the development of new chemical entities with possible pharmaceutical applications (Hussain et al., 2008). Furthermore, novel azepane derivatives have been synthesized and evaluated for their inhibitory activities against protein kinases, indicating the compound's relevance in therapeutic drug development (Breitenlechner et al., 2004).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on derivatives of this compound has demonstrated moderate to excellent antimicrobial activities against various bacterial and fungal strains, highlighting its potential as a lead compound for the development of new antimicrobial agents (Mannam et al., 2020).

Organic Fluorophores and Dyes

In the field of organic fluorophores and dyes, the structural framework of this compound has been utilized to create novel fluorescent dyes with blue emission properties, indicating its utility in analytical and biological chemistry for sensing and imaging applications (Teimouri, 2011). Another study focused on the synthesis and application of azo disperse dyes containing a fluorosulfonyl group for textile coloring, showcasing the compound's versatility in material science (Koh & Greaves, 2001).

Environmental Science

In environmental science, the degradation kinetics and pathways of fluorotelomer sulfonates, related to the sulfonate group in this compound, have been studied to understand their stability and impact on pollution and waste management strategies (Yang et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXDKDUCLHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2397555.png)

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)